Co-crystal Structure with SARS-CoV-2 Mpro vs. Clinically Relevant Inhibitor Nirmatrelvir
The target compound is co-crystallized with SARS-CoV-2 Mpro at a resolution of 1.839 Å, providing direct electron density for its binding pose [1]. In contrast, the clinically approved Mpro inhibitor nirmatrelvir binds covalently via a nitrile warhead, while the target compound occupies the active site non-covalently [1][2]. This difference in binding modality is critical for researchers developing non-covalent, reversible inhibitors and for avoiding pan-assay interference compounds (PAINS) often associated with covalent electrophiles.
| Evidence Dimension | Binding mode validation |
|---|---|
| Target Compound Data | Non-covalent ligand; co-crystal structure resolved at 1.839 Å; PDB ID 7GKT |
| Comparator Or Baseline | Nirmatrelvir (PF-07321332): covalent inhibitor; co-crystal structure resolved at 1.60 Å; PDB ID 7RFW |
| Quantified Difference | Resolution difference of 0.239 Å; covalent vs. non-covalent mechanism of action. |
| Conditions | X-ray diffraction; SARS-CoV-2 Mpro protein construct; synchrotron radiation (Diamond Light Source beamline I04-1). |
Why This Matters
Procurement of a structurally validated, non-covalent Mpro ligand mitigates the risk of confounding covalent off-target effects and enables accurate SAR exploration, directly supporting lead optimization programs.
- [1] Protein Data Bank. PDB-7GKT: Crystal Structure of SARS-CoV-2 main protease in complex with MAT-POS-e6dd326d-8 (Mpro-P1073). DOI: 10.2210/pdb7GKT/pdb. Deposited: 2023-08-21. View Source
- [2] Owen, D. R., et al. (2021). An oral SARS-CoV-2 Mpro inhibitor clinical candidate for the treatment of COVID-19. Science, 374(6575), 1586-1593. DOI: 10.1126/science.abl4784 View Source
